5-(Hydroxymethyl)pyrimidin-2(1H)-one
Description
Properties
CAS No. |
69849-31-6 |
|---|---|
Molecular Formula |
C5H6N2O2 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-(hydroxymethyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6N2O2/c8-3-4-1-6-5(9)7-2-4/h1-2,8H,3H2,(H,6,7,9) |
InChI Key |
JKRYZBBLIMKDDE-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=O)N1)CO |
Canonical SMILES |
C1=C(C=NC(=O)N1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Nucleoside Analogs
- ddC (Zalcitabine): A nucleoside reverse transcriptase inhibitor (NRTI) with a hydroxymethyl group on a tetrahydrofuran ring. Its structure, 4-amino-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one, shows antiviral activity against HIV but lacks the 5-hydroxymethyl substitution on the pyrimidine ring itself .
- Compound L-3: 4-Amino-1-[(1R,2R,5S)-5-(hydroxymethyl)bicyclo[3.1.0]hex-3-en-2-yl]pyrimidin-2(1H)-one. The bicyclic system enhances metabolic stability compared to linear analogs .
Dihydropyrimidin-2(1H)-one Derivatives
- 5-(2-Aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-one: Exhibits antimicrobial activity (MIC: 12.5–25 µg/mL against S. aureus and C. albicans) due to the thiazole substituent, which introduces hydrogen-bonding interactions .
- 5-Methyltetrahydro-2(1H)-pyrimidinone: A saturated derivative with reduced planarity, leading to lower bioactivity compared to unsaturated analogs .
Fluorinated and Brominated Derivatives
- 4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one: Fluorination at C5 increases enzymatic stability and antiviral potency (IC50: <1 µM against hepatitis B virus) .
- 4-Amino-5-bromo-1-(tetrahydro-2H-pyran-2-yl)pyrimidin-2(1H)-one: Bromine enhances lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
Table 1: Antiproliferative and Antimicrobial Activities of Selected Pyrimidin-2(1H)-one Derivatives
Key Findings:
Substituent Position: Shifting nitrogen atoms in pyrimidin-2(1H)-one derivatives (e.g., from C1 to C4) improves antiproliferative activity (IC50: 0.36–0.55 µM vs. 9.1–9.8 µM for pyrazinones) .
Stereochemistry : Enantiomers like (R)-31e show 100-fold higher potency (IC50: 18 nM) than (S)-31e (IC50: 1.8 µM) against cancer cells .
Hydrophobic Groups : Methyl or cyclic amines (e.g., piperidinyl) enhance binding to hydrophobic enzyme pockets, as seen in Tepotinib derivatives .
Preparation Methods
Preparation Methods
Several synthetic routes have been reported for preparing 5-(Hydroxymethyl)pyrimidin-2(1H)-one or closely related derivatives. The methods can be broadly categorized into:
- Direct functionalization of pyrimidine derivatives
- Conversion via intermediate 5-hydroxymethyl derivatives from nucleosides
- Catalytic and nucleophilic substitution reactions starting from halogenated pyrimidines
Synthetic Route via Intermediate 5-Hydroxymethyl Derivatives from 2′-Deoxyuridine
One well-documented approach involves the conversion of 2′-deoxyuridine to the 5-hydroxymethyl derivative, which can then be further manipulated to obtain this compound.
-
- 2′-Deoxyuridine is reacted with aqueous formaldehyde to form the 5-hydroxymethyl intermediate.
- This intermediate can be isolated and characterized.
- Subsequent catalytic hydrogenation or reduction converts the hydroxymethyl intermediate to the desired compound.
-
- The reaction uses aqueous formaldehyde solutions, sometimes isotopically labeled for research purposes.
- Reaction conditions typically involve mild heating and controlled pH.
- This method is noted for its specificity and efficiency, avoiding formation of isomeric by-products common in direct methylation routes.
-
- The method was used to produce isotopically labeled derivatives for DNA reactivity studies, demonstrating the robustness and adaptability of this synthetic route.
- Yields are generally high, and the process allows for selective modification at the 5-position of the pyrimidine ring.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| 2′-Deoxyuridine + Formaldehyde | Aqueous formaldehyde, mild heat | Formation of 5-hydroxymethyl derivative |
| Catalytic hydrogenation | PtO2 catalyst, H2 atmosphere | Conversion to this compound |
This method is detailed in studies focusing on stable isotope labeling and DNA base reactivity, highlighting its utility in biochemical applications.
Two-Step Synthesis from Bromo-5-2-cyanopyrimidine
Another efficient synthetic method involves a two-step process starting from bromo-5-2-cyanopyrimidine:
Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine
- React bromo-5-2-cyanopyrimidine with phenylcarbinol in toluene.
- Add cesium carbonate, cuprous iodide, and 1,10-phenanthroline as catalysts.
- Reaction temperature: 80–110 °C for 4–12 hours.
- The product, 5-benzyloxy-2-cyanopyrimidine, is isolated by concentration and purification.
- Yield: Approximately 90%.
Step 2: Hydrolysis and Deprotection to 5-Hydroxy Pyrimidine-2-carboxylic Acid
- Dissolve the intermediate in water.
- Add a strong base (potassium hydroxide) and heat between 25–100 °C.
- After reaction completion, cool and acidify the solution to pH 3–4 using 1N hydrochloric acid.
- The product precipitates and is filtered and dried.
- Yield: Approximately 67%.
-
- The process is straightforward with only two reaction steps.
- High overall yield and scalability.
- Uses commercially available reagents and standard laboratory conditions.
| Step | Reactants & Catalysts | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Bromo-5-2-cyanopyrimidine + phenylcarbinol + Cs2CO3 + CuI + 1,10-phenanthroline | 80–110 °C, 4–12 h | 5-Benzyloxy-2-cyanopyrimidine | ~90% |
| 2 | 5-Benzyloxy-2-cyanopyrimidine + KOH + HCl | 25–100 °C, pH adjusted to 3–4 | 5-Hydroxy pyrimidine-2-carboxylic acid | ~67% |
This method has been patented and is recognized for its efficiency and ease of scale-up.
Alternative Synthetic Approaches and Notes
- Direct methylation of pyrimidine derivatives often leads to mixtures of isomers and lower selectivity.
- Cyclization reactions involving chalcone derivatives and guanidine hydrochloride under basic reflux conditions yield various substituted pyrimidines but are less specific for 5-(hydroxymethyl) substitution.
- Stable isotope-labeled syntheses provide valuable tools for mechanistic studies but follow similar hydroxymethyl intermediate strategies.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Hydroxymethylation of 2′-dU | 2′-Deoxyuridine | Aqueous formaldehyde, catalytic hydrogenation | High | Specific, efficient, used for isotope labeling |
| Two-step synthesis from bromo-5-2-cyanopyrimidine | Bromo-5-2-cyanopyrimidine + phenylcarbinol | Cs2CO3, CuI, 1,10-phenanthroline, KOH, acidification | ~60–90% per step | Scalable, patented method |
| Cyclization of chalcones | Chalcone derivatives + guanidine hydrochloride | NaOH, ethanol reflux | Moderate | Less specific for hydroxymethyl substitution |
Q & A
Q. What are the common synthetic routes for 5-(Hydroxymethyl)pyrimidin-2(1H)-one?
Synthesis typically involves hydrolysis of halogenated or perfluoroalkyl pyrimidine precursors. For example, acidic (HCl in DMF) or basic (NH₄OH) conditions can selectively cleave substituents to yield the hydroxymethyl derivative. Solvent choice (e.g., DMSO, chloroform) and temperature control are critical to minimize side reactions .
Q. How is the purity and structure of this compound confirmed experimentally?
Analytical techniques include 1H/19F NMR (to identify protons and fluorine environments), mass spectrometry (for molecular weight confirmation), and elemental analysis (to validate stoichiometry). Chromatographic methods (HPLC, TLC) ensure purity, while X-ray crystallography resolves tautomeric forms .
Q. What solvents are optimal for recrystallizing this compound?
Polar aprotic solvents (e.g., DMF, DMSO) or aqueous mixtures are effective. Slow evaporation from DMF/water often yields high-purity crystals suitable for structural studies .
Q. What biological activities are associated with pyrimidin-2(1H)-one derivatives?
These compounds exhibit antiviral, anticancer, and enzyme inhibitory properties. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, improving interactions with biological targets like reverse transcriptases .
Q. What spectroscopic features distinguish the hydroxymethyl group in this compound?
In 1H NMR , the hydroxymethyl proton appears as a multiplet (~δ 4.5–5.0 ppm). IR spectroscopy shows O–H stretching (~3200–3500 cm⁻¹) and carbonyl absorption (~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
Strategies include:
- Protecting groups (e.g., silyl ethers) to shield the hydroxymethyl moiety.
- Low-temperature reactions (0–5°C) to suppress undesired nucleophilic substitutions.
- Solvent optimization (e.g., DMF for polar intermediates) to stabilize transition states .
Q. What computational methods model interactions with biological targets?
Q. How do electronic effects of substituents influence reactivity?
Electron-withdrawing groups (e.g., nitro, cyano) increase electrophilicity at the pyrimidinone’s C4 position, directing nucleophilic attacks. Kinetic studies and DFT calculations validate these effects .
Q. How are tautomeric equilibria resolved in solution and solid states?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
